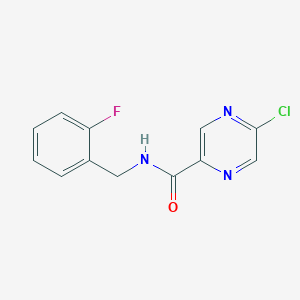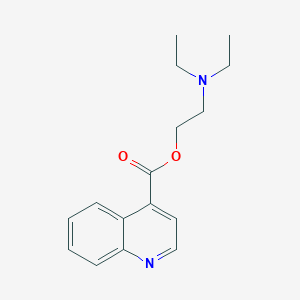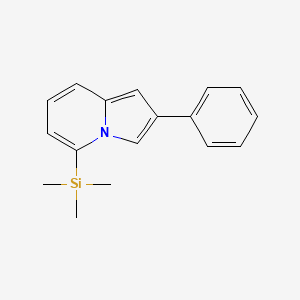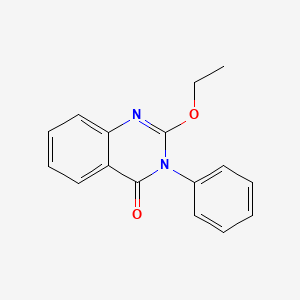
5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide: is a halogenated pyrazine derivative with the molecular formula C12H9ClFN3O and a molecular weight of 265.67 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 2-fluorobenzylamine under suitable conditions to yield the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Typical oxidizing agents might include potassium permanganate or hydrogen peroxide, while reducing agents could include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrazine-2-carboxamides .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for further functionalization .
Biology and Medicine: This compound has shown potential in the development of antibacterial and antimycobacterial agents. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, and has demonstrated significant activity . Additionally, it has been evaluated for its cytotoxicity in vitro, with no significant toxicity detected .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs targeting bacterial infections. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles .
Mécanisme D'action
The exact mechanism of action of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways . Molecular docking studies have shown that similar compounds can interact with the enoyl-ACP-reductase enzyme of Mycobacterium tuberculosis, suggesting a potential target for this compound .
Comparaison Avec Des Composés Similaires
- N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide
- N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide
- 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide
Comparison: Compared to these similar compounds, 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C12H9ClFN3O |
|---|---|
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18) |
Clé InChI |
XQESBHKUHADMHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)




![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)



![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)
